N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-ethoxy-3-methylbenzenesulfonamide
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Overview
Description
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-ethoxy-3-methylbenzenesulfonamide is a complex organic compound that features a sulfonamide group, a chlorophenyl group, and a hydroxypropyl group
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes in the body
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. This could result in alterations in cellular processes, potentially leading to the observed effects of the compound .
Biochemical Pathways
For instance, some compounds have been found to affect the HIF-1 signaling pathway
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties These studies suggest that such compounds may be metabolized in the body, potentially affecting their bioavailability
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-ethoxy-3-methylbenzenesulfonamide typically involves multiple steps. One common method includes the reaction of 3-chlorobenzaldehyde with a suitable hydroxypropylamine to form an intermediate, which is then reacted with 4-ethoxy-3-methylbenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and bases like triethylamine or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-ethoxy-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Sodium amide (NaNH2) in liquid ammonia at low temperatures.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-ethoxy-3-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-4-ethoxy-3-methylbenzenesulfonamide: Lacks the hydroxypropyl group, which may affect its solubility and reactivity.
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-methylbenzenesulfonamide: Lacks the ethoxy group, potentially altering its pharmacokinetic properties.
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-ethoxybenzenesulfonamide: Lacks the methyl group, which may influence its binding interactions.
Uniqueness
N-(3-(3-chlorophenyl)-3-hydroxypropyl)-4-ethoxy-3-methylbenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the hydroxypropyl group enhances its solubility, while the ethoxy and methyl groups can influence its pharmacokinetic and pharmacodynamic profiles, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-ethoxy-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO4S/c1-3-24-18-8-7-16(11-13(18)2)25(22,23)20-10-9-17(21)14-5-4-6-15(19)12-14/h4-8,11-12,17,20-21H,3,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJOJHZWFKICRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCC(C2=CC(=CC=C2)Cl)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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